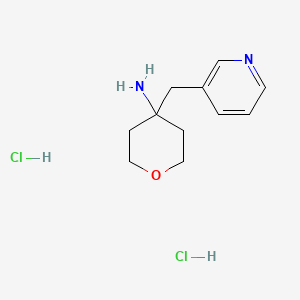
4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride" is a derivative of tetrahydropyran with a pyridinylmethylamine substituent. It is of interest due to its potential use in pharmaceuticals, such as being a key intermediate for the CCR5 antagonist TAK-779 . The compound features a tetrahydropyran ring, which is a common motif in many natural products and pharmaceuticals, and an amine group that can participate in various chemical reactions.
Synthesis Analysis
The synthesis of related tetrahydropyran derivatives has been reported using different methods. For instance, a multi-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can lead to the formation of 3,4-dihydro-2H-pyrans . Another method involves the reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one, followed by alkylation and reduction steps to yield a related compound . These methods demonstrate the versatility in synthesizing tetrahydropyran derivatives, which could be adapted for the synthesis of "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride".
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives is characterized by the presence of a six-membered oxygen-containing ring, which can influence the reactivity and interaction of the compound with biological targets. The pyridinylmethylamine moiety adds an aromatic ring and a potential site for protonation, which is relevant for the formation of the dihydrochloride salt .
Chemical Reactions Analysis
Tetrahydropyran derivatives can participate in various chemical reactions. For example, they can undergo cyclization reactions to form 2,3-dihydro-4-pyridinones , or they can be involved in multi-component reactions to create complex fused polycyclic structures . The presence of the amine group in "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride" suggests that it could also engage in similar reactions, potentially leading to the formation of new heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride" would be influenced by its molecular structure. The tetrahydropyran ring is known for its stability and conformational flexibility, which can affect the compound's solubility and reactivity. The pyridinylmethylamine group would contribute to the basicity of the compound and its ability to form salts, such as the dihydrochloride, which could enhance its water solubility . The synthesis methods reported in the literature suggest that these compounds can be obtained in high yields and with good selectivity, which is beneficial for their potential use in pharmaceutical applications .
Aplicaciones Científicas De Investigación
Pharmacological Applications
- PDE9A Inhibition for Cognitive Disorders : The compound PF-04447943, closely related to the specified chemical, is a selective brain-penetrant PDE9A inhibitor. It's shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents, exhibiting procognitive activity and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials have confirmed its tolerability and effectiveness in humans for cognitive disorders (Verhoest et al., 2012).
Organic Chemistry and Synthesis
- Catalysis and Chemical Synthesis : A study by Li et al. (2019) describes a multi-component tether catalysis protocol for synthesizing related compounds, demonstrating the utility of the pyridin-2-ylmethyl group in creating a variety of heterocyclic compounds, including pyrroles and pyridines (Li et al., 2019).
- Coordination Polymers : Zhang et al. (2013) explored the use of flexible unsymmetrical bis(pyridyl) ligands, closely related to the specified compound, in constructing helical silver(I) coordination polymers. These polymers are significant in the development of materials with unique structural and luminescent properties (Zhang et al., 2013).
Other Applications
- Corrosion Inhibitors : Dandia et al. (2013) synthesized pyrazolopyridine derivatives, structurally related to the query compound, and investigated their efficacy as corrosion inhibitors for mild steel in acidic conditions. This showcases the potential application in industrial material protection (Dandia et al., 2013).
Propiedades
IUPAC Name |
4-(pyridin-3-ylmethyl)oxan-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-11(3-6-14-7-4-11)8-10-2-1-5-13-9-10;;/h1-2,5,9H,3-4,6-8,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLDMASNHMSDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)
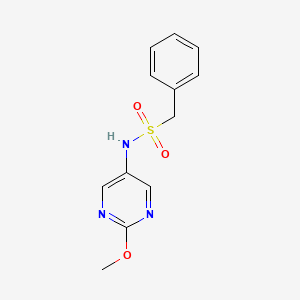
![5-Chloro-2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B3000244.png)
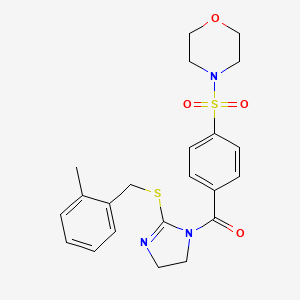
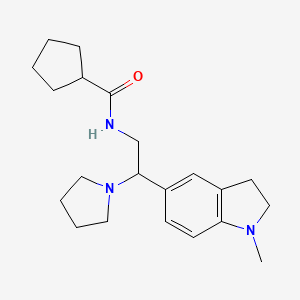
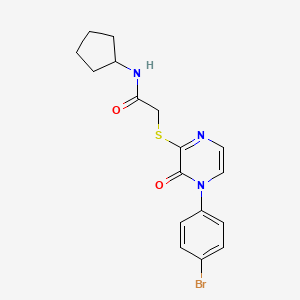
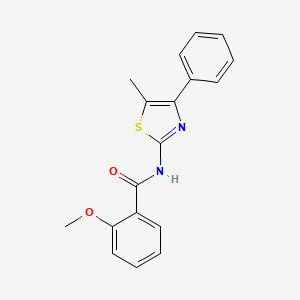
![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B3000250.png)
![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)
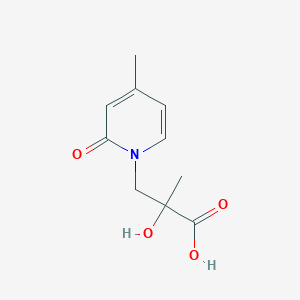
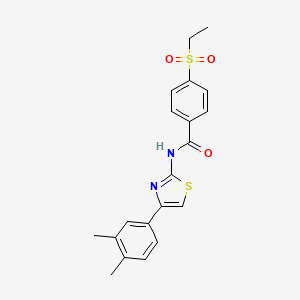
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)
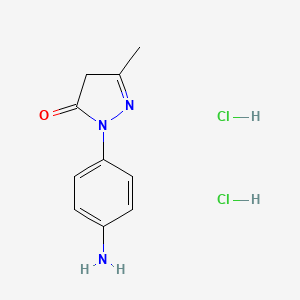
![Methyl 2-(ethylthio)-7-methyl-5-(5-methylfuran-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3000262.png)